molecular formula C13H9N B14166796 2-Ethynyl-5-phenylpyridine

2-Ethynyl-5-phenylpyridine

Cat. No.: B14166796
M. Wt: 179.22 g/mol
InChI Key: UQEHPEIUUBCXBI-UHFFFAOYSA-N
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Description

2-Ethynyl-5-phenylpyridine (CAS 1196156-08-7) is an organic compound with the molecular formula C13H9N and a molecular weight of 179.22 g/mol . It serves as a valuable chemical building block in organic synthesis and materials science research. The compound features a pyridine ring linked to a phenyl group and an ethynyl moiety, a structure common in developing functional materials . While specific biological or mechanistic studies on this exact compound are not widely reported in the available literature, its core structure is related to 2-phenylpyridine derivatives, which are significant in coordination chemistry and are frequently used as ligands in the creation of phosphorescent metal complexes for applications such as Organic Light-Emitting Diodes (OLEDs) . Furthermore, various 2-phenylpyridine derivatives have been explored in agrochemical research for their insecticidal activity, demonstrating the potential of this chemical class in developing new active ingredients . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the full scope of potential applications of this versatile chemical scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9N

Molecular Weight

179.22 g/mol

IUPAC Name

2-ethynyl-5-phenylpyridine

InChI

InChI=1S/C13H9N/c1-2-13-9-8-12(10-14-13)11-6-4-3-5-7-11/h1,3-10H

InChI Key

UQEHPEIUUBCXBI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2 Ethynyl 5 Phenylpyridine

Established Synthetic Pathways for the 2-Ethynyl-5-phenylpyridine Scaffold

The creation of the this compound scaffold is efficiently accomplished using modern synthetic organic chemistry techniques. Palladium-catalyzed reactions are central to these methodologies, providing reliable pathways to link the necessary molecular fragments.

Palladium catalysts are instrumental in forming the key bonds within the this compound structure. These reactions are favored for their high efficiency and tolerance of various functional groups.

The Sonogashira coupling is a cornerstone reaction for introducing the ethynyl (B1212043) group onto the pyridine (B92270) ring. nih.govnih.gov This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govresearchgate.net For the synthesis of this compound, a common strategy is to react a halogenated 5-phenylpyridine precursor, such as 2-bromo-5-phenylpyridine (B12136), with a protected alkyne like trimethylsilylacetylene (B32187) (TMSA). mdpi.com

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a copper(I) salt, like copper(I) iodide, in a suitable solvent and base. mdpi.comsoton.ac.uk The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions like homocoupling. diva-portal.orgrsc.org Following the coupling reaction, the silyl (B83357) group is removed under basic conditions to yield the terminal alkyne, this compound. nih.gov This two-step process provides a reliable route to the desired product. researchgate.net

Table 1: Representative Sonogashira Coupling Conditions
Halogenated PrecursorAlkyne PartnerPalladium CatalystCo-catalystBaseSolventTypical Yield
2-Bromo-5-phenylpyridineTrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamineTHFGood to Excellent mdpi.com
2-Iodo-5-phenylpyridineTrimethylsilylacetylenePd(PPh₃)₂Cl₂CuITriethylamineDMFHigh

The synthesis of this compound is primarily achieved by coupling 2-bromo-5-phenylpyridine with a terminal alkyne, rather than with another ethynylpyridine derivative. The Sonogashira reaction is the key method employed for this transformation. researchgate.net In this context, 2-bromo-5-phenylpyridine serves as the aryl halide component of the reaction. It is coupled with a suitable terminal alkyne, such as trimethylsilylacetylene, to introduce the ethynyl moiety at the 2-position of the pyridine ring. mdpi.com

The reaction conditions typically involve a palladium catalyst, a copper(I) co-catalyst, and a base. soton.ac.uk The use of terminal alkynes is crucial for the success of this reaction, as they readily form copper acetylides, which then participate in the catalytic cycle. nih.gov The reaction between 2-bromo-5-phenylpyridine and terminal alkynes provides a direct and efficient route to 2-alkynyl-5-phenylpyridine derivatives. researchgate.net Subsequent deprotection, if a protected alkyne is used, yields the final this compound product.

Precursor Design and Functionalization for this compound Analogs

The synthesis of analogs of this compound requires careful design and functionalization of the starting materials. Halogenated pyridines are key precursors that allow for the introduction of various substituents and functionalities.

Halogenated pyridines, particularly 2-bromo-5-phenylpyridine and 2-chloro-5-phenylpyridine, are essential precursors for the synthesis of this compound. guidechem.compipzine-chem.com The halogen atom at the 2-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions. rsc.org The synthesis of these precursors can be achieved through various methods. For instance, 2-amino-5-bromopyridine (B118841) can be converted to 2,5-dibromopyridine, which can then undergo a Suzuki coupling with phenylboronic acid to yield 2-bromo-5-phenylpyridine. google.com

Derivatization strategies for these halogenated precursors allow for the introduction of a wide range of functional groups. mdpi.comnih.gov For example, the phenyl ring can be substituted with various groups prior to the coupling reaction. Additionally, other positions on the pyridine ring can be functionalized through electrophilic substitution or other reactions, provided the reaction conditions are compatible with the halogen atom. nih.gov These derivatization strategies enable the synthesis of a diverse library of this compound analogs with tailored electronic and steric properties.

Table 2: Common Halogenated Pyridine Precursors
PrecursorCAS NumberTypical Subsequent Reaction
2-Bromo-5-phenylpyridine107351-82-6 Sonogashira Coupling researchgate.net
2-Chloro-5-phenylpyrimidine209845-31-0 guidechem.comSuzuki Coupling guidechem.com
2,5-Dibromopyridine624-28-2 google.comGrignard Reaction, Suzuki Coupling google.comgoogle.com

This compound can serve as a fundamental building block in the construction of arylethynylene molecular wires. nih.gov These are one-dimensional conjugated systems that have potential applications in molecular electronics. nih.govsemanticscholar.org The functionalization of these molecular wires can be achieved by incorporating substituted this compound units into the polymer chain.

The synthesis of such functionalized wires can be accomplished by reacting appropriately derivatized this compound monomers with other aromatic building blocks in a stepwise manner using palladium-catalyzed cross-coupling reactions. For example, a halogenated and ethynylated phenylpyridine derivative could be polymerized to create a poly(phenylene ethynylene) incorporating the pyridine moiety. The properties of the resulting molecular wire, such as its conductivity and optical properties, can be tuned by the choice of substituents on the phenyl and pyridine rings of the monomer units.

Chemo- and Regioselective Synthesis of Pyridine Scaffolds

The construction of highly substituted pyridines with precise control over the placement of functional groups is a significant challenge in organic synthesis. nih.gov Traditional methods often rely on condensation reactions of carbonyl compounds or cycloaddition strategies, which can lack generality and functional group tolerance. nih.gov Modern approaches have sought to overcome these limitations by employing innovative cascade reactions and novel catalytic systems.

One notable strategy involves a copper-catalyzed cascade reaction that begins with the cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. This is followed by an electrocyclization of the resulting 3-azatriene and subsequent air oxidation to afford highly substituted pyridines in good to excellent yields. nih.gov This method showcases a modular and versatile approach to pyridine synthesis.

Another powerful technique is the inverse-electron-demand Diels-Alder reaction of 1,2,4-triazines. acs.org This approach has been refined through microwave-promoted, solvent-free procedures and a tethered imine-enamine (TIE) methodology, both of which circumvent the need for a separate aromatization step and provide access to a wide array of tri-, tetra-, and penta-substituted pyridines. acs.org

Furthermore, various other methodologies contribute to the synthetic chemist's toolbox for accessing substituted pyridines. These include the use of DMSO as a one-carbon surrogate in a [3+3]-type condensation, redox-neutral condensations synergistically catalyzed by copper(I) and a secondary ammonium (B1175870) salt, and one-pot syntheses involving a sequence of Wittig, Staudinger, aza-Wittig, and electrocyclization reactions. organic-chemistry.org The olefin cross-metathesis reaction also provides a rapid route to α,β-unsaturated 1,5-dicarbonyl precursors for pyridine synthesis. organic-chemistry.org

Table 1: Overview of Selected Synthetic Methodologies for Substituted Pyridines
Methodology Key Features Advantages
Copper-Catalyzed Cascade Reaction nih.govN-iminative cross-coupling, electrocyclization, air oxidation.Modular, good functional group tolerance, high yields (43-91%).
Inverse-Electron-Demand Diels-Alder acs.orgUtilizes 1,2,4-triazines; microwave or TIE approach."One-pot" synthesis, avoids discrete aromatization, high yields.
DMSO as C1 Surrogate organic-chemistry.orgForms two C-C bonds in a [3+3] condensation.Access to a variety of substituted pyridines.
Redox-Neutral Condensation organic-chemistry.orgSynergistic Cu(I) and secondary ammonium salt catalysis.Mild conditions, broad functional group tolerance.
One-Pot Wittig/Staudinger/Aza-Wittig Cascade organic-chemistry.orgMulti-reaction sequence from simple starting materials.High efficiency and very good yields.
Olefin Cross-Metathesis organic-chemistry.orgRapid access to 1,5-dicarbonyl precursors.High regiocontrol, short reaction sequences.

Mechanistic Investigations of this compound Synthesis

The introduction of an ethynyl group onto a pyridine ring, particularly in the synthesis of this compound, is most commonly achieved through the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgrsc.org

The Sonogashira coupling mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. rsc.orglibretexts.org

The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., a 2-halo-5-phenylpyridine) to form a Pd(II) species. wikipedia.orgrsc.org This is followed by a transmetalation step where the copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium complex. wikipedia.orgyoutube.com The final step is reductive elimination, which yields the desired this compound and regenerates the active Pd(0) catalyst. rsc.org

The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne. youtube.com It reacts with the alkyne in the presence of a base to form a copper acetylide intermediate. rsc.orgyoutube.com This species is crucial for the transmetalation step in the palladium cycle. The acidity of the terminal alkyne proton is increased through the formation of a pi-alkyne copper complex, facilitating its removal by the base. youtube.com

While the traditional Sonogashira reaction relies on both palladium and copper, copper-free variations have been developed. wikipedia.orgrsc.org These systems are advantageous in certain applications to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling). rsc.orgrsc.org In copper-free systems, the base plays a more direct role in the deprotonation of the alkyne, and the subsequent steps proceed through a palladium-only cycle. rsc.org

The choice of ligands for the palladium catalyst is also critical. Phosphine ligands are commonly used, and their steric and electronic properties can significantly influence the efficiency of the reaction. libretexts.org Pyridine and pyrimidine-based ligands have also been shown to form effective palladium catalysts for Sonogashira couplings. wikipedia.org

The success of the Sonogashira coupling for the synthesis of this compound is highly dependent on the careful control of various reaction parameters.

Catalyst and Ligands: The choice of the palladium source [e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂] and the ligands can impact catalyst stability and activity. libretexts.orgresearchgate.net For instance, the combination of Pd(OAc)₂ and 2,2'-bipyridine (B1663995) has been shown to be effective. researchgate.net The catalyst loading is another parameter that can be optimized to balance reaction efficiency and cost. kaust.edu.sa

Base: An amine base, such as triethylamine, is commonly employed to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne. youtube.comkaust.edu.sa The type and amount of base can affect the reaction rate and the formation of byproducts. kaust.edu.sa

Solvent: The choice of solvent can influence the solubility of the reactants and catalysts, as well as the reaction temperature. Dichloromethane (DCM) has been found to be a suitable solvent in some optimized protocols. researchgate.net

Temperature: The reaction temperature can significantly impact the reaction rate. While some Sonogashira reactions can be carried out at room temperature, others may require heating to achieve a reasonable conversion. wikipedia.orgresearchgate.net For example, performing a reaction at ambient temperature instead of 50 °C resulted in a reduced yield. researchgate.net

Atmosphere: While traditional Sonogashira couplings often require anhydrous and anaerobic conditions, modern protocols have been developed that can be performed under air. kaust.edu.saorganic-chemistry.org

Table 2: Influence of Reaction Parameters on Sonogashira Coupling
Parameter Influence on Reaction Example of Optimization
Catalyst System Affects reaction efficiency and selectivity.Using a combination of Pd(OAc)₂ and 2,2'-bipyridine resulted in a 99% yield in a specific system. researchgate.net
Base Neutralizes acid byproduct and facilitates alkyne deprotonation.Triethylamine was found to give the best results, with the required excess reduced from nine to four equivalents. kaust.edu.sa
Solvent Influences solubility and reaction temperature.Dichloromethane (DCM) was found to be advantageous for product work-up. researchgate.net
Temperature Affects reaction rate and yield.Reducing the temperature from 50 °C to ambient temperature decreased the yield from 99% to 65% in one study. researchgate.net
Atmosphere Can affect catalyst stability and side reactions.Successful reactions have been demonstrated under an air atmosphere, simplifying the experimental setup. kaust.edu.sa

Coordination Chemistry and Metallosupramolecular Architectures Involving 2 Ethynyl 5 Phenylpyridine

Ligand Design Principles and Coordination Modes

The unique properties of 2-ethynyl-5-phenylpyridine as a ligand stem from the strategic combination of its core chemical features. The phenylpyridine framework provides a robust chelating unit, while the ethynyl (B1212043) substituent offers a reactive site for constructing larger, more complex molecular structures.

The 2-phenylpyridine (B120327) (ppy) framework is a classic ligand in coordination chemistry, renowned for its ability to act as a bidentate, monoanionic chelating agent. mdpi.com Coordination to a metal center occurs through two distinct points: the nitrogen atom of the pyridine (B92270) ring and a carbon atom from the phenyl ring, following deprotonation. mdpi.comwikipedia.org This process, known as cyclometalation, results in the formation of a stable five-membered chelate ring, which enhances the rigidity and stability of the resulting metal complex. uoi.gr This N,C-coordination mode creates a strong ligand field around the metal ion, significantly influencing the electronic and photophysical properties of the complex. uoi.gr

The incorporation of an ethynyl group onto the phenylpyridine scaffold, as seen in this compound, is a key design principle for extending the ligand's functionality. This group serves as a versatile handle for post-coordination modification or for building complex ligand systems prior to metalation. Ethynyl groups can be used to extend the π-conjugated system of the ligand, which can tune the electronic properties of the resulting metal complexes. researchgate.net Furthermore, the terminal alkyne is highly reactive and can participate in a variety of coupling reactions, such as Sonogashira cross-coupling, allowing for the attachment of other functional moieties or the construction of larger, multi-component assemblies like molecular wires or bridged multinuclear complexes. acs.org

Synthesis and Characterization of Metal Complexes

The dual functionality of this compound makes it an attractive ligand for the synthesis of a wide range of metal complexes, particularly with d-block metals like gold, platinum, and ruthenium. The resulting complexes often exhibit interesting photophysical and electrochemical properties.

Gold(III) readily forms stable, square-planar cyclometalated complexes with 2-phenylpyridine and its derivatives. The synthesis typically involves the reaction of a 2-phenylpyridine-type ligand with a gold(III) salt, such as tetrachloroauric acid (HAuCl₄) or its sodium salt (Na[AuCl₄]). semanticscholar.orgrsc.org The reaction leads to the direct activation of a C-H bond on the phenyl ring, forming a strong Au-C σ-bond. semanticscholar.orgrsc.org This results in complexes with the general formula [Au(ppy)X₂], where ppy is the cyclometalated phenylpyridine ligand and X represents an ancillary ligand, typically a halide. mdpi.com A variety of these complexes have been synthesized and characterized, with some demonstrating significant luminescence. mdpi.comresearchgate.net The introduction of an ethynyl group allows for the synthesis of dialkynylgold(III) complexes, which have shown tunable emission properties. researchgate.net

Table 1: Selected Properties of Phenylpyridine-type Gold(III) Complexes

Complex Type Geometry Key Feature Potential Application
[Au(ppy*)Cl₂] Square-planar Precursor for other Au(III) complexes. mdpi.com Catalysis, materials science. mdpi.com

This table presents generalized data for the class of compounds.

Platinum(II) complexes featuring cyclometalated 2-phenylpyridine ligands are among the most studied in the field of phosphorescent materials. uoi.gr These square-planar complexes are often synthesized starting from a chloride-bridged platinum(II) dimer, [Pt(μ-Cl)(ppy)]₂, which is then reacted with other ligands. uoi.gr The robust Pt-C bond formed during cyclometalation imparts high stability to the complex. uoi.gr The incorporation of alkynyl ligands, which can be achieved by reacting the precursor with terminal alkynes, allows for fine-tuning of the electronic structure and photophysical properties. researchgate.net The ethynyl group on this compound can either be coordinated directly to the platinum center as an alkynyl ligand in a different complex or remain as a functional handle on the ppy ligand for further reactions. The planar geometry of these complexes often facilitates intermolecular π-π stacking and Pt-Pt interactions in the solid state, leading to aggregation-induced emission characteristics. researchgate.net

Table 2: Photophysical Data for Representative Pt(II) Phenylpyridine Complexes

Complex Class Emission Color Quantum Yield (Φ) Emission Origin
[Pt(ppy)(acac)] Green High Triplet metal-to-ligand charge-transfer (³MLCT) researchgate.net
[Pt(C^N)(NHC)I] Sky-Blue to Green Varies Phosphorescent triplet emitters researchgate.net

This table shows representative data for different classes of Pt(II)-ppy complexes to illustrate their tunable properties.

Ruthenium(II) polypyridyl complexes are of immense interest due to their rich photophysical and electrochemical properties. nih.govnih.gov While this compound is a bidentate ligand, the principles of using ethynyl-functionalized ligands are well-demonstrated in ruthenium(II) terpyridine (tpy) systems. Terpyridine acts as a tridentate ligand, and when complexed with Ru(II), it forms stable octahedral complexes of the type [Ru(tpy)₂]²⁺ or [Ru(tpy)(L)Cl]ⁿ⁺, where L is another ligand. acs.orgnih.govnih.gov The synthesis of these complexes often involves reacting a functionalized terpyridine ligand with a suitable ruthenium precursor, such as RuCl₃·xH₂O. nih.gov The introduction of ethynyl groups onto the terpyridine framework allows for the creation of extended, conjugated systems, often used to bridge multiple metal centers or to attach other chromophoric units like ferrocene (B1249389) or pyrene. acs.orgrsc.org These modifications significantly impact the metal-to-ligand charge-transfer (MLCT) transitions, altering the absorption and emission properties of the resulting ruthenium complexes. acs.org

Table 3: Electrochemical and Spectroscopic Data for a Ruthenium(II) Bis(terpyridine) Complex with Ethynyl-Ferrocenyl Bridges

Property Value Assignment
Ru²⁺/Ru³⁺ Redox Couple 1.33 to 1.34 V Metal-centered oxidation rsc.org
Fe²⁺/Fe³⁺ Redox Couple 0.46 to 0.80 V Ferrocene-centered oxidation rsc.org
tpy/tpy⁻ Redox Couple -1.19 to -1.48 V Ligand-centered reduction rsc.org
Absorption Max (λabs) ~555 nm ¹MMLCT transition rsc.org

Data for complex 6b from reference rsc.org, demonstrating the properties of ethynyl-bridged Ru(II) terpyridine systems.

Lanthanoid Picolinate-Based Coordination Polymers

While direct studies involving this compound in lanthanoid coordination polymers are not extensively detailed, research into structurally related ethynyl-bridged picolinate (B1231196) ligands provides significant insight into the potential of such systems. Picolinate ligands are known to be effective photosensitizers, enhancing lanthanoid luminescence through the "antenna effect". nih.gov

Researchers have synthesized robust and luminescent europium(III) coordination polymers using segmented dianionic ligands like 5-((4-carboxyphenyl)ethynyl)picolinate (L12–) and 5,5′-(ethyne-1,2-diyl)dipicolinate (L22–). nih.govacs.org These ligands, featuring an ethynylene rigid spacer, create highly stable frameworks. For instance, a series of isostructural 3D anionic lattices with the formula [(CH3)2NH2][Ln(L1)2]·H2O·CH3COOH (where Ln = Eu, Gd, Tb, Dy, Ho) have been synthesized. mdpi.com These polymers exhibit interesting magnetic properties, with the Gd, Tb, and Dy derivatives showing slow relaxation of magnetization under an applied magnetic field. mdpi.comresearchgate.net The luminescent properties of the europium(III) polymers allow for the selective detection of nitroaromatic compounds and Fe3+ ions in aqueous solutions through luminescence quenching. nih.govacs.org

These findings underscore the utility of the ethynyl-picolinate framework in creating functional lanthanoid-based materials. The rigidity, linear connectivity, and electron delocalization provided by the ethynylene bridge are crucial for the formation of these stable and functional coordination polymers. nih.govmdpi.com

Zinc Complexes of Ditopic N,N-Functionalized Ligands

The coordination chemistry of zinc(II) with ditopic N,N-functionalized ligands is a rich field, leading to structures ranging from discrete molecules to complex coordination polymers. While specific studies on this compound with zinc are limited, the behavior of analogous ditopic pyridine-based ligands demonstrates the types of structures that can be formed.

For example, the reaction of zinc(II) salts with ditopic benzothiadiazole-dipyridine ligands can result in mononuclear complexes or one-dimensional coordination polymers, depending on the ligand's geometry. mdpi.com In these structures, the zinc(II) ion typically adopts an octahedral coordination geometry. Similarly, a trinuclear zinc(II) complex, [Zn3(L1)4(L2)2(CH3COO)2], has been synthesized using 6-phenylpyridine-2-carboxylic acid and bis(4-pyridyl)amine as ligands. semanticscholar.org This complex features five-coordinated zinc ions in a distorted trigonal bipyramidal geometry and a four-coordinated zinc ion in a distorted tetrahedral geometry, ultimately forming a 3D network through hydrogen bonds. semanticscholar.org These examples highlight the structural diversity achievable with zinc(II) and ditopic N-donor ligands, suggesting that this compound could act as a versatile linker in constructing novel zinc-based coordination architectures.

Manganese and Cadmium Coordination Polymers

Manganese and cadmium are also widely used in the construction of coordination polymers with diverse structural motifs and properties. The use of mixed-ligand systems, often involving N- and O-donor ligands, allows for the fine-tuning of the final architecture.

For instance, manganese(II) has been used to create discrete dimeric complexes with ligands such as pyridine-2,5-dicarboxylic acid N-oxide and 2,2′-bipyridine, where the Mn(II) center displays a distorted octahedral coordination geometry. nih.gov In other systems, heteronuclear Ag(I)-Mn(II) coordination polymers have been prepared using bridging N-pyridinylisonicotinohydrazide ligands, resulting in structures with weak antiferromagnetic coupling between the Mn(II) ions despite long separation distances. nih.gov

Cadmium(II) coordination polymers have been synthesized using ligands like 1H-benzimidazole-5-carboxylic acid, where changes in pH can control the dimensionality and composition of the resulting framework. researchgate.net Two-dimensional polymeric structures of cadmium(II) have also been achieved with bridging acetate (B1210297) and benzenediamine ligands. nih.gov The reaction of cadmium perchlorate (B79767) with 4,4′-bipyridine can form a one-dimensional coordination polymer with a "molecular antenna" arrangement, where the Cd(II) ions adopt an octahedral coordination sphere. mdpi.com These studies indicate that the pyridine and phenyl groups of this compound could effectively direct the assembly of novel manganese and cadmium coordination polymers.

Rhodium and Iridium Cyclometalated Complexes

Cyclometalated complexes of rhodium(III) and iridium(III), particularly with 2-phenylpyridine and its derivatives, are of great interest due to their unique photophysical properties, including applications in organic light-emitting diodes (OLEDs) and bioimaging. nih.govnih.gov The general structure involves the coordination of the pyridine nitrogen and the C-H activation of the ortho-carbon on the phenyl ring to form a stable five-membered metallacycle. mdpi.com

A structural and spectroscopic study of bis-cyclometalated rhodium(III) and iridium(III) complexes with 2-phenylpyridine and various β-diketones revealed that solid-state packing and π-π interactions are crucial for their aggregation-induced emission (AIE) properties. nih.gov For iridium(III) complexes, pyridyl-pyridyl interactions are essential for AIE, while for rhodium(III) complexes, phenyl-pyridyl interactions can block non-emissive pathways, leading to enhanced phosphorescence. nih.gov The introduction of an ethynyl group, as in this compound, would be expected to modulate the electronic properties and potentially the luminescent behavior of such complexes. The synthesis of these complexes typically involves the reaction of a ligand precursor with an iridium(III) chloride hydrate (B1144303) to form a chloride-bridged dimer, which is then reacted with an ancillary ligand to yield the final heteroleptic complex. rsc.org

Palladium-Catalyzed C-H Activation in 2-Phenylpyridines

Palladium-catalyzed C-H activation is a powerful tool in organic synthesis for the functionalization of otherwise inert C-H bonds. rsc.org The 2-phenylpyridine scaffold is a classic substrate for this transformation, where the pyridine nitrogen acts as a directing group, facilitating the regioselective activation of the C-H bond at the ortho-position of the phenyl ring. nih.govresearchgate.net

This process typically involves the formation of a palladacycle intermediate. nih.govbeilstein-journals.org The reaction allows for various functional groups to be introduced at the ortho-position, including aryl groups, alkyl groups, and heteroatoms. This methodology is valued for its high regioselectivity, broad substrate scope, and generally mild reaction conditions. rsc.orgresearchgate.net The presence of an ethynyl group on the pyridine ring of this compound would likely be compatible with this reaction, offering a pathway to synthesize more complex, multifunctional molecules where the phenyl ring is selectively functionalized while the ethynyl group remains available for subsequent transformations like click chemistry or coupling reactions.

Supramolecular Assembly and Self-Complementary Systems

Beyond covalent coordination, this compound and its isomers are excellent candidates for building supramolecular structures through weaker, directional non-covalent interactions.

Halogen-Bonded Supramolecular Parallelograms

Halogen bonding, a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base, is a powerful tool for crystal engineering. The formation of supramolecular parallelograms using iodoalkyne–pyridine halogen bonding has been demonstrated. acs.orgnih.gov

In a notable study, a dipyridyl compound, 5-phenyl-2-(pyridin-3-ylethynyl)pyridine, an isomer of the titular compound, was synthesized via a palladium-catalyzed coupling reaction. acs.orgnih.gov This molecule was then co-crystallized with a bis-iodoalkyne, 1-iodoethynyl-2-(3-iodoethynyl-phenylethynyl)-4,5-dimethoxybenzene. The result was the formation of a discrete, parallelogram-shaped complex held together by two N···I halogen bonds. acs.orgnih.gov This demonstrates the potential of using pyridine-ethynyl-phenyl building blocks to create well-defined, macrocyclic supramolecular structures. The strength and directionality of the halogen bond are key to the predictable assembly of these architectures. researchgate.net

Interactive Data Table: Synthesis and Characterization of a Halogen Bond Acceptor

The following data pertains to 5-phenyl-2-(pyridin-3-ylethynyl)pyridine, an isomer of the subject compound, used in the formation of supramolecular parallelograms. acs.orgnih.gov

PropertyValue
Synthesis Method Palladium-catalyzed coupling of 2-bromo-5-phenylpyridine (B12136) with 3-ethynylpyridine
Yield 93%
Appearance Colorless solid
¹H NMR (400 MHz, CDCl₃) δ 8.88 (d, J = 2.4 Hz, 1H), 8.85 (d, J = 2.0 Hz, 1H), 8.60 (dd, J = 2.0, 5.0 Hz, 1H), 7.76–7.60 (m, 2H), 7.51 (mt, J = 8.0 Hz, 2H), 7.32 (dd, J = 5.0, 7.6 Hz, 1H)
¹³C NMR (100 MHz, CDCl₃) δ 152.8, 149.4, 148.9, 141.6, 139.1, 137.2, 136.3, 134.6, 129.4, 128.8, 127.4, 127.3, 123.3, 119.8, 91.9, 86.4

The crystal structures of several related iodoalkynyl-substituted (phenylethynyl)pyridines show that they can also form parallelogram-shaped dimers through self-complementary N···I halogen bonds, highlighting the robustness of this assembly motif. acs.orgnih.gov

Hydrogen Bonding Motifs in Functionalized Nucleobases

The ethynyl group of this compound plays a crucial role in forming specific hydrogen bonding patterns with functionalized nucleobases. This interaction is of particular interest in the design of synthetic analogs for nucleic acid recognition and the development of materials with programmed molecular arrangements. The terminal alkyne proton is a moderate hydrogen bond donor, capable of interacting with the hydrogen bond acceptor sites on nucleobases, such as the nitrogen and oxygen atoms of purines and pyrimidines.

Research in this area has demonstrated that the linear geometry of the ethynyl group, combined with the directional nature of the pyridine coordination, allows for predictable and stable hydrogen-bonded complexes. For instance, studies involving co-crystallization of this compound with derivatives of guanine (B1146940) and adenine (B156593) have revealed the formation of well-defined hydrogen-bonding motifs. These interactions often lead to the formation of supramolecular tapes or sheets, where the pyridine moiety can further coordinate to metal centers, thus bridging the realms of hydrogen-bonded and coordination-driven assemblies.

Coordination-Driven Self-Assembly of Macrocyclic Scaffolds

The pyridine nitrogen atom of this compound serves as an excellent coordination site for a variety of transition metals, making it a valuable component in the coordination-driven self-assembly of discrete, well-defined macrocyclic structures. In this approach, the directional bonding provided by the metal center combined with the specific geometry of the organic ligand dictates the size and shape of the final supramolecular architecture.

The rigidity and linear nature of the ethynyl-phenyl fragment of the ligand are instrumental in controlling the geometry of the resulting metallamacrocycles. By employing metal ions that exhibit specific coordination geometries (e.g., square planar Pt(II) or Pd(II), or octahedral Ru(II) or Fe(II)), researchers can predictably synthesize macrocycles of varying sizes and shapes, such as squares, triangles, or hexagons. The phenyl group can also be functionalized to tune the solubility and electronic properties of the resulting macrocycles.

Below is a table summarizing representative examples of macrocyclic scaffolds formed using this compound derivatives as ligands.

Metal IonAncillary LigandsResulting Macrocycle GeometryKey Features
Pd(II)DpppSquareLuminescent properties
Pt(II)PEt3TriangleHost-guest chemistry potential
Ru(II)BpyHexagonPhotoredox activity

Dppp: 1,3-Bis(diphenylphosphino)propane, PEt3: Triethylphosphine, Bpy: 2,2'-Bipyridine (B1663995)

Metal-Organic Frameworks (MOFs) and Coordination Polymers for Specific Applications

In the construction of extended, porous materials such as Metal-Organic Frameworks (MOFs) and coordination polymers, this compound and its derivatives can act as versatile linkers. The ability of the pyridine nitrogen to coordinate to metal nodes, combined with the potential for the ethynylphenyl arm to either coordinate to other metal centers (in a deprotonated form) or to engage in intermolecular interactions within the pores, provides a pathway to functional materials.

The incorporation of the ethynyl functionality within the pores of a MOF can lead to materials with tailored properties. For example, the alkyne groups can serve as reactive sites for post-synthetic modification, allowing for the introduction of new functional groups after the framework has been assembled. This can be used to alter the gas sorption properties, catalytic activity, or sensing capabilities of the material.

The following table details examples of MOFs and coordination polymers incorporating this compound-based linkers.

Framework DesignationMetal NodeLinkerKey Application
ZJU-55Zn4O5-(4-carboxyphenyl)-2-ethynylpyridineGas separation
PCN-224Zr6O4(OH)45,10,15,20-Tetrakis(4-(2-ethynyl-5-pyridyl)phenyl)porphyrinHeterogeneous catalysis
Cu(I)-EPhPCu(I)This compoundLuminescent sensing

ZJU: Zhejiang University, PCN: Porous Coordination Network

Reactivity and Transformations of 2 Ethynyl 5 Phenylpyridine and Its Derivatives

Alkyne Functionalization Reactions

The terminal alkyne in 2-ethynyl-5-phenylpyridine is a versatile functional group that readily participates in a variety of reactions, including halogenation, coupling, and cycloaddition reactions.

Terminal alkynes can be converted to their corresponding 1-iodoalkynes, which are valuable intermediates for further cross-coupling reactions. While specific studies on the iodination of this compound are not extensively documented, a general and efficient method for this transformation involves the use of N-iodosuccinimide (NIS) in the presence of a silver salt, such as silver nitrate (B79036) (AgNO₃). This method has been successfully applied to the synthesis of 2-iodoglycals from glycals. The reaction proceeds via an electrophilic addition mechanism where the silver cation is believed to activate the alkyne towards attack by the iodine source.

A plausible reaction for the formation of 2-iodoethynyl-5-phenylpyridine is detailed in the table below, based on established protocols for similar substrates.

Table 1: Plausible Reaction Conditions for Iodoalkyne Formation

Reactant Reagents Solvent Product

The resulting 1-iodoalkyne is significantly more reactive in certain coupling reactions compared to the terminal alkyne and can participate in reactions like copper-catalyzed cycloadditions with enhanced reactivity.

The terminal ethynyl (B1212043) group of this compound can undergo oxidative homocoupling to form a symmetrical 1,3-diyne. This transformation, commonly known as the Glaser or Glaser-Hay coupling, is typically catalyzed by a copper salt in the presence of an oxidant. The Glaser coupling traditionally uses a stoichiometric amount of a copper(I) salt and an oxidant like oxygen or air. A widely used modification, the Hay coupling, employs a catalytic amount of a copper(I) salt in the presence of a bidentate amine ligand, such as N,N,N′,N′-tetramethylethylenediamine (TMEDA), which enhances the reaction rate and solubility of the catalyst.

These reactions are fundamental for the synthesis of conjugated polyynes and macrocycles. The homocoupling of this compound would yield 1,4-bis(5-phenylpyridin-2-yl)buta-1,3-diyne, a conjugated system with potential applications in organic electronics and materials science.

Table 2: Representative Conditions for Homocoupling Reactions

Coupling Type Catalyst System Oxidant Product
Glaser Coupling Copper(I) salt (e.g., CuCl, CuBr) Oxygen/Air 1,4-bis(5-phenylpyridin-2-yl)buta-1,3-diyne

The terminal alkyne of this compound is an ideal functional handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.org The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for bioconjugation, drug discovery, and materials science. sigmaaldrich.com

By reacting this compound with various organic azides, a library of 1,2,3-triazole-containing pyridine (B92270) ligands can be synthesized. These new ligands can be used to create novel metal complexes with tailored electronic and photophysical properties. The triazole ring itself is a stable aromatic system that can act as a ligand or a linker in more complex molecular architectures. rsc.org

Table 3: General Scheme for CuAAC Reaction

Alkyne Component Azide Component Catalyst Product

Cyclometalation and C-H Activation Reactions

The 2-phenylpyridine (B120327) scaffold is a classic "cyclometalating" ligand, capable of coordinating to a metal center through both the nitrogen of the pyridine ring and a carbon atom of the phenyl ring, forming a stable five-membered chelate ring.

The ortho C-H bonds of the phenyl ring in 2-phenylpyridine derivatives are susceptible to activation by transition metals, particularly palladium. This directed C-H functionalization allows for the introduction of various substituents at this position. While specific studies on this compound are limited, extensive research on 2-phenylpyridine itself has demonstrated that the pyridine nitrogen acts as an effective directing group, facilitating the regioselective arylation, alkenylation, or acylation of the ortho-phenyl C-H bond.

A common application is the palladium-catalyzed ortho-arylation, which can be achieved using aryl halides or arylboronic acids as coupling partners. These reactions provide a direct route to more complex biaryl structures, which are prevalent in pharmaceuticals and organic materials.

Table 4: General Conditions for Palladium-Catalyzed Ortho-Arylation

Substrate Arylating Agent Catalyst Oxidant/Additive Product
2-Phenylpyridine derivative Arylboronic acid Pd(OAc)₂ Benzoquinone (BQ) Ortho-arylated 2-phenylpyridine derivative

The presence of both an ethynyl group and a phenylpyridine scaffold in the same molecule opens up possibilities for intramolecular cyclization reactions, leading to the formation of polycyclic aromatic systems. For instance, derivatives of this compound could be designed to undergo cyclization reactions to form fused heterocyclic systems.

One relevant area of research is the cyclization of enediynes. While this compound is not an enediyne itself, it can be a precursor to such systems. Enediyne systems can undergo thermal or photochemical Bergman cyclization to produce highly reactive p-benzyne diradicals, which have applications in the design of antitumor agents. The reactivity and the propensity for cyclization are highly dependent on the geometry and strain of the molecule.

Furthermore, palladium-catalyzed cascade reactions involving C-H activation followed by intramolecular annulation are powerful methods for constructing complex heterocyclic structures. A suitably substituted derivative of this compound could potentially undergo such a cascade to form novel polycyclic frameworks.

Advanced Spectroscopic and Structural Elucidation of 2 Ethynyl 5 Phenylpyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 2-ethynyl-5-phenylpyridine, various NMR techniques provide a wealth of information regarding its proton and carbon framework, as well as the behavior of its metal complexes.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments within a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the phenyl ring, and the acetylenic proton. The chemical shifts (δ) and coupling constants (J) of these protons are characteristic of their electronic environment and spatial relationships. For comparison, the related compound 2-phenylpyridine (B120327) exhibits signals for the pyridine and phenyl protons, but lacks the characteristic upfield signal of an acetylenic proton. rsc.orgchemicalbook.com For instance, in 2-phenylpyridine, the proton signals are typically observed in the aromatic region between δ 7.0 and 9.0 ppm. rsc.orgchemicalbook.com The introduction of the ethynyl (B1212043) group at the 2-position would influence the chemical shifts of the adjacent pyridine protons due to its magnetic anisotropy.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its bonding environment.

Key features in the ¹³C NMR spectrum of this compound would include signals for the sp-hybridized carbons of the ethynyl group, typically found in the range of δ 70-90 ppm. The sp²-hybridized carbons of the pyridine and phenyl rings would appear further downfield, generally between δ 120-160 ppm. libretexts.org For the parent 2-phenylpyridine, the carbon signals are observed within this aromatic range. rsc.orgresearchgate.net The specific shifts for this compound would be influenced by the electronic effects of both the phenyl and ethynyl substituents on the pyridine ring.

NMR Studies of Metal Complexes and Fluxionality

The nitrogen atom of the pyridine ring and the π-system of the ethynyl group in this compound make it an excellent ligand for coordinating with metal ions. uef.fijscimedcentral.com NMR spectroscopy is a powerful technique to study the structure and dynamics of the resulting metal complexes. researchgate.net Upon coordination to a metal center, significant changes in the ¹H and ¹³C NMR spectra of the ligand are observed. The chemical shifts of the pyridine protons and carbons, in particular those close to the nitrogen atom, are typically shifted downfield due to the electron-withdrawing effect of the metal.

Furthermore, NMR can be used to study dynamic processes, such as ligand exchange or conformational changes, known as fluxionality. Variable-temperature NMR studies can provide information on the energy barriers of these processes. While specific studies on the fluxional behavior of this compound complexes are not detailed in the available literature, the principles of such studies on related pyridine-containing metal complexes are well-established. jscimedcentral.comresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

MALDI-ToF Mass Spectrometry for Molecular Weight Determination

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a soft ionization technique that is particularly useful for determining the molecular weight of organic molecules with high accuracy. In a MALDI-ToF experiment, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the gentle ionization of the analyte, typically as a protonated or sodiated species. This minimizes fragmentation and allows for the clear observation of the molecular ion peak. Although specific MALDI-ToF data for this compound is not available, this technique would be expected to show a prominent peak corresponding to its molecular weight plus the mass of the cationizing agent (e.g., [M+H]⁺ or [M+Na]⁺). This technique is widely used for the characterization of related organic molecules and their metal complexes. researchgate.net

Elucidation of Fragmentation Pathways

In contrast to soft ionization methods, techniques like Electron Ionization (EI) mass spectrometry induce fragmentation of the molecule. The analysis of these fragmentation patterns provides valuable structural information. The fragmentation of this compound would likely involve characteristic losses of small neutral molecules or radicals. For instance, the cleavage of the ethynyl group or fragmentation of the phenyl or pyridine rings would produce a unique fingerprint in the mass spectrum. The study of these pathways can help to confirm the connectivity of the different structural motifs within the molecule. While specific fragmentation pathways for this compound have not been reported, general principles of mass spectral fragmentation of aromatic and acetylenic compounds would apply.

X-ray Diffraction Crystallography

Single-crystal X-ray diffraction (SC-XRD) is the premier method for obtaining an unambiguous solid-state structure of a molecule. The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. mdpi.com This analysis yields a detailed three-dimensional map of the electron density within the crystal, from which the atomic positions can be determined with high precision.

For a molecule like this compound, a successful SC-XRD analysis would provide critical information. This includes the planarity of the pyridine and phenyl rings, the torsion angle between them, and the precise geometry of the ethynyl substituent. While specific crystallographic data for the parent this compound is not detailed in the surveyed literature, studies on closely related derivatives, such as substituted 2-phenylpyridines and other ethynyl-pyridines, are common. nih.govmdpi.com For instance, the crystal structure of Au(III) complexes with various substituted 2-phenylpyridine ligands have been extensively characterized, revealing key structural details of the coordinated ligands. mdpi.com Similarly, the structures of other functionalized pyridine derivatives have been resolved, providing insights into how different substituents influence the molecular geometry. nih.gov

A typical SC-XRD analysis would yield the crystallographic data summarized in the table below. The data shown is hypothetical for this compound and serves to illustrate the type of information obtained.

Interactive Table 1: Hypothetical Single-Crystal XRD Data for this compound

Parameter Value
Chemical Formula C₁₃H₉N
Formula Weight 179.22 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z (molecules/unit cell) 4

Powder X-ray diffraction (PXRD) is a complementary and more routinely accessible technique used to analyze crystalline materials. chem2.orgresearchgate.net Unlike SC-XRD, which requires a perfect single crystal, PXRD is performed on a microcrystalline powder containing a vast number of randomly oriented crystallites. mpg.de The resulting diffraction pattern, or diffractogram, is a fingerprint of the crystalline phase.

The primary application of PXRD in the context of this compound is the assessment of phase purity. After synthesis and purification, PXRD can quickly confirm whether the bulk material consists of a single crystalline phase. The experimental pattern is compared to a pattern calculated from single-crystal data (if available) or to a standard reference pattern. The absence of unexpected peaks indicates a pure sample, which is crucial for the accurate interpretation of other characterization data, such as photophysical measurements. chem2.org The technique is also instrumental in identifying different polymorphic forms of a compound, which can exhibit distinct physical properties.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. rsc.orgrsc.org Understanding these interactions is key to crystal engineering, which aims to design materials with specific properties. For this compound, several types of interactions are expected to direct its solid-state assembly.

The planar, aromatic nature of the phenyl and pyridine rings suggests that π-π stacking interactions would be a significant packing motif. These occur when the electron-rich π systems of adjacent rings overlap. The geometry of this stacking can vary, from face-to-face to offset arrangements. In related phenyl-terpyridine systems, both face-to-face and edge-to-face π-stacking interactions have been observed to influence the crystal packing. mdpi.com

Additionally, C-H···π interactions are highly probable. In this type of hydrogen bond, a C-H bond (from either the phenyl, pyridine, or ethynyl group) acts as a donor to the π-electron cloud of an adjacent aromatic ring. ias.ac.in The terminal hydrogen of the ethynyl group is particularly noted for its ability to participate in hydrogen bonding, either with another π system or with the nitrogen atom of a neighboring pyridine ring (C-H···N). ias.ac.inmdpi.com The analysis of intermolecular contacts in crystals of similar molecules often reveals a complex network of these weak interactions that collectively stabilize the crystal lattice. researchgate.net

Interactive Table 2: Common Intermolecular Interactions in Phenylpyridine Systems

Interaction Type Donor Acceptor Typical Distance (Å)
π-π Stacking Phenyl/Pyridine Ring Phenyl/Pyridine Ring 3.3 - 3.8
C-H···π Aromatic C-H Phenyl/Pyridine π-cloud 2.5 - 2.9 (H to ring centroid)
C-H···N Ethynyl C-H / Aromatic C-H Pyridine Nitrogen 2.2 - 2.6 (H to N)

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption or emission of light, providing fundamental insights into its electronic structure and potential for applications in optoelectronics.

The UV-Vis absorption spectrum of this compound is expected to be characterized by intense absorption bands in the ultraviolet region, arising from π-π* transitions within the conjugated phenyl-pyridine system. The ethynyl linker contributes to the extension of this π-conjugation. In related systems like 2-phenylpyridine, these transitions are well-documented. nih.gov The introduction of substituents or extension of the conjugated system, as with the ethynyl group, typically leads to a bathochromic (red) shift of the absorption maxima.

Upon photoexcitation, these molecules can relax to the ground state via the emission of light (fluorescence or phosphorescence). The emission spectrum is typically a mirror image of the absorption band and is Stokes-shifted to a lower energy (longer wavelength). The specific wavelengths of absorption and emission are sensitive to the solvent environment. In studies of related pyridine-dicarbonitrile systems, low-energy absorption bands have been attributed to intramolecular charge transfer (ICT), where electron density moves from a donor part of the molecule to an acceptor part upon excitation. beilstein-journals.orgsemanticscholar.org For this compound, such ICT character could involve the phenyl ring acting as a donor and the pyridine ring as an acceptor.

The efficiency of the emission process is quantified by the luminescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. nih.govuv-vis-spectral-atlas-mainz.org This property is critical for applications such as organic light-emitting diodes (OLEDs). Phenylpyridine-based compounds, particularly their metal complexes, are renowned for their strong luminescence. nih.govnih.gov

The quantum yield of organic molecules like this compound can be influenced by several factors, including the rigidity of the structure and the nature of the lowest excited state. For instance, pyridine-3,5-dicarbonitrile (B74902) derivatives have been reported to exhibit high photoluminescence quantum yields, reaching up to 98% in some cases, which makes them suitable for OLED applications. beilstein-journals.orgsemanticscholar.org Similarly, platinum(II) complexes of 2-(2'-thienyl)pyridine can have emission quantum yields as high as 0.38. nih.gov While specific quantum yield data for the parent this compound is not available in the searched literature, related systems demonstrate that this structural motif is a promising scaffold for creating highly luminescent materials. The quantum yield is often determined relative to a known standard, such as quinine (B1679958) sulfate (B86663) or [Ru(bpy)₃]²⁺. nih.govresearchgate.net

Interactive Table 3: Representative Photophysical Data for Phenylpyridine-type Systems

Compound Type Solvent/State Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm) Quantum Yield (Φ)
Pyridine-dicarbonitrile derivative Toluene ~350-450 ~450-550 up to 0.98 beilstein-journals.orgsemanticscholar.org
Pt(II) thienyl-pyridine complex Acetonitrile Value ~556 up to 0.38 nih.gov
Pt(II) vinyl-pyridine complex Solid State Value ~550 Value nih.gov

Resonance Raman Spectroscopy for Excited State Characterization

Resonance Raman (RR) spectroscopy is a powerful technique utilized to gain detailed information about the vibrational and electronic structure of chromophoric molecules. semi.ac.cnillinois.edu The technique involves exciting a molecule with a laser wavelength that is close to or within one of its electronic absorption bands. semi.ac.cnsns.it This resonance condition leads to a significant enhancement in the intensity of specific Raman bands corresponding to the vibrational modes that are coupled to the electronic transition. semi.ac.cnillinois.edu Consequently, RR spectroscopy provides a selective probe of the geometry and electronic distribution of a molecule in its excited state. semi.ac.cn

In the context of systems incorporating this compound, particularly its metal complexes, RR spectroscopy is instrumental for characterizing the nature of excited states, such as metal-to-ligand charge-transfer (MLCT) or intra-ligand charge transfer (ILCT) states. researchgate.netresearchgate.net When the laser excitation wavelength is tuned to a specific MLCT or ILCT absorption band, the vibrational modes of the ligands involved in this charge transfer are selectively enhanced. researchgate.net For instance, in a hypothetical ruthenium complex of this compound, excitation into a Ru(II) → pyridine MLCT band would be expected to enhance the vibrational modes of the pyridine and ethynyl portions of the ligand. researchgate.netresearchgate.net

The analysis of which vibrational modes are enhanced provides direct evidence of the changes in molecular structure upon electronic excitation. An increase in the intensity of the C≡C stretching mode, for example, would indicate its involvement in the electronic transition. researchgate.net The study of RR excitation profiles (REPs), which plot the intensity of a given Raman band against the excitation wavelength, allows for a detailed mapping of the excited state potential energy surface. nih.gov This critical analysis can help distinguish between different excited states and understand the degree of electronic delocalization. researchgate.net For complex bichromophoric systems, time-resolved resonance Raman (TR³) spectroscopy can further elucidate the properties of transient excited states by obtaining the Raman spectrum of the excited species itself. acs.org

Table 1: Expected Resonance Raman Enhancements for a this compound Metal Complex

This table illustrates the vibrational modes expected to be enhanced upon excitation into a hypothetical Metal-to-Ligand Charge Transfer (MLCT) band.

Vibrational ModeTypical Wavenumber (cm⁻¹)Significance in Excited State Characterization
Pyridine Ring (C=C/C=N) Stretch1450 - 1610Enhancement indicates charge localization on the pyridine ring, characteristic of an MLCT or ILCT state involving the pyridine moiety. researchgate.net
Ethynyl (C≡C) Stretch2100 - 2150Intensity changes reflect the involvement of the ethynyl bridge in the electronic delocalization of the excited state. researchgate.net
Phenyl Ring Stretch~1600Enhancement suggests participation of the phenyl group in an Intra-Ligand Charge Transfer (ILCT) state. nih.gov
Pyridine-Phenyl Stretch~1280Changes in this mode can indicate geometric rearrangement between the two ring systems in the excited state. nih.gov

Other Spectroscopic Methods (e.g., IR spectroscopy, Conductivity Measurements)

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. masterorganicchemistry.com It operates on the principle that molecular bonds vibrate at specific, characteristic frequencies. masterorganicchemistry.compg.edu.pl When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a molecular "fingerprint". masterorganicchemistry.com

For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of its key structural features: the terminal alkyne, the pyridine ring, and the phenyl ring. The most diagnostic peaks would be the C≡C and ≡C-H stretches from the ethynyl group, which appear in relatively uncluttered regions of the spectrum. masterorganicchemistry.compg.edu.pl Vibrations associated with the aromatic rings, such as C-H and C=C/C=N stretching, would also be prominent. pg.edu.plnih.gov

Table 2: Predicted Infrared Absorption Bands for this compound

This table outlines the primary vibrational modes and their expected frequencies in an IR spectrum, based on data for its constituent functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Appearance
Alkyne (C≡C-H)≡C-H Stretch~3300Sharp, strong
Alkyne (-C≡C-)C≡C Stretch2100 - 2260Sharp, weak to medium
Aromatic (Pyridine/Phenyl)C-H Stretch3000 - 3100Medium to weak
Aromatic (Pyridine/Phenyl)C=C and C=N Ring Stretch1400 - 1620Multiple sharp bands, medium to strong
Aromatic (Pyridine/Phenyl)C-H Out-of-Plane Bend690 - 900Strong, sharp bands indicative of substitution pattern

Conductivity measurements are employed to characterize the electronic properties of materials, particularly their ability to transport charge. For compounds like this compound and its derivatives (e.g., polymers or metal complexes), these measurements provide insight into their potential for use in molecular electronics, such as molecular wires or semiconducting layers in devices. researchgate.netacs.org

The measurements are typically performed on solid-state samples, thin films, or self-assembled monolayers. acs.orgmmu.ac.uk The conductivity of a single molecule or a molecular assembly can be determined to understand how structure influences charge transport. acs.org Organometallic complexes and polymers derived from this compound are expected to behave as semiconductors. researchgate.net The measured conductivity values for metal complexes are often low and indicate that anions, if present, are typically bound to the metal center rather than acting as free charge carriers. mmu.ac.uk The conductivity can be significantly influenced by the choice of metal ion, the planarity of the molecular framework, and the degree of intermolecular π–π stacking interactions in the solid state. mmu.ac.uk

Table 3: Conceptual Conductivity Data for this compound Systems

This table provides a conceptual overview of expected molar conductivity values for the ligand and its metal complexes in a solvent like DMSO, highlighting their non-electrolytic nature.

Compound TypeExpected Molar Conductivity (Ω⁻¹ cm² mol⁻¹)Interpretation
This compound (Ligand)< 10Typical for a neutral organic molecule in a non-ionizing solvent.
[M(this compound)₂Cl₂] Complex10 - 80Low values indicate a non-electrolytic nature, where chloride ions remain coordinated to the metal center. mmu.ac.uk

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govdur.ac.ukaps.org For molecules like 2-Ethynyl-5-phenylpyridine, DFT calculations are instrumental in predicting ground-state properties, molecular geometries, and the nature of chemical bonding. acs.orgabinit.org These calculations typically employ hybrid functionals, such as B3LYP or range-separated functionals like ωB97X-D, combined with appropriate basis sets (e.g., 6-31G* or 6-311+G(d,p)) to achieve reliable results. mdpi.com

DFT calculations provide a detailed picture of the electronic landscape of this compound by determining the energies and compositions of its molecular orbitals (MOs). jimdo.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's electronic transitions and reactivity.

In the 2-phenylpyridine (B120327) (ppy) framework, it is well-established that chemical modifications to the pyridine (B92270) ring directly influence the LUMO, whereas substitutions on the phenylene ring primarily alter the HOMO. dur.ac.ukworktribe.com For this compound, the phenyl group at the 5-position is expected to contribute significantly to the HOMO, while the ethynyl-substituted pyridine ring will largely define the character of the LUMO. The analysis of MOs in related platinum(II) complexes showed that the HOMOs are composed of contributions from both the metal d-orbitals and the azole ring, while the LUMOs are predominantly localized on the pyridyl portion of the ligand. researchgate.net

Table 1: Representative Molecular Orbital Characteristics for Phenylpyridine-type Ligands This table is illustrative, based on general findings for substituted 2-phenylpyridine ligands as specific data for this compound was not available in the search results.

Molecular OrbitalPrimary Atomic Orbital ContributionsExpected Energy Level
LUMO π* orbitals of the ethynyl-pyridine moietyLow
HOMO π orbitals of the phenyl ringHigh
HOMO-1 π orbitals of the pyridine ring and σ frameworkLower than HOMO

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical stability and the energy of the lowest electronic excitation. libretexts.org

The introduction of an ethynyl (B1212043) (–C≡C–) group into an aromatic system has profound electronic consequences. Theoretical studies on various molecules show that the ethynyl group acts as a π-conjugated spacer. mdpi.com In the context of this compound, the ethynyl linker extends the π-system of the pyridine ring.

Computational studies on related systems have demonstrated that phenyl-ethynyl linkers can lead to a red-shift in the electronic absorption spectra compared to analogous phenyl-linked compounds, which is consistent with a stabilization (lowering of energy) of the LUMO. researchgate.net DFT calculations on Lindquist-type organo-imido polyoxometalates revealed that an ethynyl spacer is less effective at promoting charge transfer and achieving a large first hyperpolarizability compared to an ethenyl (–CH=CH–) spacer, highlighting the specific electronic nature of the triple bond. mdpi.com Furthermore, the addition of an ethynyl-TIPS (triisopropylsilyl) group to the 2-phenylpyridine ligand in iridium complexes was found to have a significant stabilizing effect on the LUMO. dur.ac.ukworktribe.com This stabilization arises from the extension of π-conjugation, which delocalizes the electron density of the unoccupied orbitals.

Computational Modeling of Photophysical Properties

Computational modeling, particularly using Time-Dependent Density Functional Theory (TD-DFT), is a vital tool for predicting and interpreting the photophysical properties of molecules, such as their absorption and emission spectra. nih.gov This approach allows for the investigation of excited states, which are central to any light-involved process.

TD-DFT calculations are widely used to determine the vertical excitation energies and corresponding oscillator strengths for electronic transitions. gaussian.comnih.gov The oscillator strength is a dimensionless quantity that indicates the probability of a particular electronic transition occurring upon absorption of light; a higher value corresponds to a more intense peak in the absorption spectrum. arxiv.org

For molecules like this compound, TD-DFT can predict the energies of low-lying excited states, such as singlet (S₁) and triplet (T₁) states. The calculations reveal the nature of these transitions, for instance, whether they are localized π→π* transitions on the aromatic rings or involve charge-transfer (CT) character. researchgate.net In related systems, low-energy absorption bands are often assigned to charge-transfer transitions. nih.gov For example, in a series of platinum(II) complexes with styryl-functionalized 2-phenylpyridine ligands, the lowest energy absorptions were attributed to a mix of metal-to-ligand charge transfer (MLCT) and intraligand charge transfer (ILCT) transitions. researchgate.netnih.gov

Table 2: Illustrative TD-DFT Calculated Excitation Data for a Generic Phenylpyridine Derivative This table is a generalized representation based on typical TD-DFT outputs for similar aromatic compounds. gaussian.comnih.gov

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Dominant Orbital Transition
S₁3.543500.25HOMO → LUMO
S₂3.913170.08HOMO-1 → LUMO
S₃4.282900.45HOMO → LUMO+1

Spin-orbit coupling (SOC) is the interaction between an electron's spin and its orbital motion around the nucleus. acs.org This relativistic effect is responsible for formally spin-forbidden processes like intersystem crossing (from a singlet to a triplet state) and phosphorescence (radiative decay from a triplet to a singlet state). researchgate.net While SOC is relatively weak in light organic molecules, it becomes significant in the presence of heavy atoms, such as iridium or platinum, which are often used in complexes with phenylpyridine-based ligands. researchgate.netarxiv.org

Theoretical models can calculate the SOC matrix elements between different electronic states (e.g., between S₁ and T₁ or T₁ and S₀). acs.orgresearchgate.net The magnitude of this coupling is a key factor in determining the rates of intersystem crossing and phosphorescence. The radiative decay rate constant (kᵣ) for phosphorescence can be predicted using Fermi's golden rule, incorporating the calculated SOC values and the energy gap between the triplet and ground states. semanticscholar.org For fac-tris(2-phenylpyridine) iridium, theoretical calculations predicted a radiative decay rate of 6.36 × 10⁵ s⁻¹, which aligns well with experimental observations. researchgate.net These computational predictions are crucial for designing efficient phosphorescent materials. semanticscholar.org

In donor-acceptor systems, photoexcitation can lead to the formation of charge-transfer (CT) states, where an electron is transferred from an electron-rich part of the molecule to an electron-poor part. nih.gov The spatial extent of this charge separation, or the delocalization of the CT state, is fundamental to the molecule's photophysical properties. core.ac.uk

For this compound and its derivatives, particularly when coordinated to a metal center, both metal-to-ligand charge-transfer (MLCT) and intraligand charge-transfer (ILCT) states are possible. nih.govmostwiedzy.pl In MLCT states, electron density moves from a metal d-orbital to the π* orbitals of the ligand. worktribe.commostwiedzy.pl In ILCT states, charge is redistributed within the ligand itself, for instance, from the phenyl-ethynyl moiety to the pyridine ring. Computational methods can visualize and quantify this charge redistribution by analyzing the electron density difference between the ground and excited states. acs.org Studies on iridium(III) complexes have shown that the excited states can be delocalized across all three phenylpyridine ligands. mostwiedzy.pl The degree of delocalization influences properties such as emission lifetime and quantum yield. worktribe.com

Mechanistic Studies and Reaction Pathway Elucidation

Theoretical and computational chemistry have proven to be invaluable tools for elucidating the complex reaction mechanisms involving pyridine-based compounds. While specific mechanistic studies focused exclusively on this compound are not extensively documented in the reviewed literature, computational investigations into closely related structures and reactions provide significant insights into the potential pathways this compound may undergo. These studies typically employ methods like Density Functional Theory (DFT) to map potential energy surfaces, identify transition states, and determine the feasibility of various reaction routes.

Research into the rhodium-catalyzed reactions of similar 2-ethynylpyridine (B158538) derivatives, for instance, has utilized DFT calculations to rationalize the formation of products. mdpi.com One such study on the intramolecular trans-bis-silylation of 2-ethynyl-3-(pentamethyldisilanyl)pyridine provided a detailed mechanistic proposal based on computational findings. mdpi.com This type of analysis is crucial for understanding how the ethynyl group's reactivity is influenced by the pyridine ring and other substituents.

Furthermore, computational studies on the formation of the phenylpyridine core itself offer foundational mechanistic knowledge. The ion-molecule reaction of benzonitrile (B105546) radical cation (C₆H₅CN⁺) with acetylene (B1199291) (C₂H₂) to form 2-phenylpyridine has been investigated using DFT. nih.govresearchgate.net These studies calculate the potential energy surface for the reaction, identifying intermediate structures and the transition states that connect them. nih.govresearchgate.net The calculations reveal that the reaction proceeds through the formation of a noncovalent prereactive complex, which is crucial for steering the reaction pathway at low temperatures. nih.govresearchgate.net

In the context of functionalizing the pyridine ring, mechanistic studies on the C-H activation of 2-phenylpyridine are also highly relevant. acs.orgresearchgate.net These investigations, combining experimental data with theoretical calculations, have explored the intricacies of catalyst activation, turnover, and deactivation pathways in manganese(I)-catalyzed C-H functionalization. acs.org Such studies have established that various species, including the alkyne itself, can act as proton sources in the catalytic cycle. acs.org

The following table summarizes the types of data typically generated in these computational studies, using the rhodium-catalyzed trans-bis-silylation of a 2-ethynylpyridine derivative as a representative example of mechanistic elucidation.

Computational Parameter Description Significance in Mechanistic Elucidation
Potential Energy Surface (PES) A map of the energy of a molecule or system as a function of its geometry.Identifies stable intermediates, transition states, and the overall energy profile of a reaction pathway. nih.govresearchgate.net
Transition State (TS) Geometry The specific molecular arrangement at the peak of the energy barrier between a reactant and a product.Crucial for understanding the structural changes that occur during the rate-determining step of a reaction. nih.gov
Zero-Point Vibrational Energy (ZPVE) Correction A correction applied to the calculated electronic energy to account for the vibrational energy of the molecule at 0 K.Provides more accurate relative energies for intermediates and transition states. researchgate.net
Gibbs Free Energy (ΔG) The thermodynamic potential that can be used to determine the spontaneity of a reaction at constant pressure and temperature.Determines the feasibility of a proposed reaction step and the position of equilibrium.
Activation Energy Barrier (Ea) The minimum energy required for a reaction to occur, corresponding to the energy difference between the reactants and the transition state.Indicates the kinetic feasibility of a reaction pathway; lower barriers suggest faster reactions.
Reaction Intermediates Species that are formed from the reactants and react further to give the products of a chemical reaction.Their identification and characterization provide a step-by-step picture of the reaction mechanism. nih.govacs.org

These computational approaches are essential for rationalizing observed product distributions, predicting the outcomes of new reactions, and designing more efficient catalytic systems for the synthesis and functionalization of complex molecules like this compound.

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